molecular formula C15H22O B1346255 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal CAS No. 67467-96-3

2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal

Cat. No.: B1346255
CAS No.: 67467-96-3
M. Wt: 218.33 g/mol
InChI Key: YEDZFQXXPSYBGE-UHFFFAOYSA-N
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Description

2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal is an organic compound with a complex structure that includes a phenyl ring substituted with a 2-methylbutan-2-yl group and a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal typically involves multiple steps, starting from simpler organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and advanced catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Properties

IUPAC Name

2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-5-15(3,4)14-8-6-13(7-9-14)10-12(2)11-16/h6-9,11-12H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDZFQXXPSYBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281634
Record name 2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67467-96-3
Record name NSC22277
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 110 g of 3-(p-tert.amyl-phenyl)-2-methyl-acrolein, 4.75 g of 5% palladium/carbon and 0.390 g of calcium hydroxide is flushed with nitrogen and a solution of 7.6 ml of water in 285 ml of methanol is added. The mixture is hydrogenated at room temperature until 1 mol of hydrogen has been taken up. The catalyst is filtered the filtrate is evaporated and the residue is distilled. There is obtained pure 3-(p-tert.amyl-phenyl)-2-methyl-propionaldehyde of boiling point 109°-111° C./0.06 Torr.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
4.75 g
Type
catalyst
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 172 g of α-methyl-allylidene diacetate and 160 g of p-tert.amyl-benzene is allowed to drop in to a mixture, cooled to -10° C., of 637 g of p-tert.amyl-benzene, 211 g of titanium tetrachloride and 3 g of boron trifluoride etherate while stirring over a period of 1.5 hours. The mixture is subsequently stirred at -10° C. for 45 minutes and then poured on to a mixture of 800 ml of ice-water and 140 ml of concentrated hydrochloric acid in order to hydrolyse the titanium tetrachloride. The organic layer is separated, washed neutral with water and 5% sodium bicarbonate solution, dried over sodium sulphate and the excess p-tert.amyl-benzene is distilled in a water-jet vacuum. (Boiling point 108° C./20 Torr). The residue, crude 3-(p-tert.amyl-phenyl)-2-methyl-1-propenyl acetate, is taken up in 190 ml of methanol, treated with a solution of 80 g of potassium carbonate in 145 ml of water and heated at reflux with intensive stirring until the saponification has been completed. The methanol is distilled and the organic phase is separated and distilled. There is obtained pure 3-(p-tert.amyl-phenyl)-2-methyl-propionaldehyde of boiling point 109°-111° C./0.06 Torr.
Name
α-methyl-allylidene diacetate
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
637 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
211 g
Type
catalyst
Reaction Step Two
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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